molecular formula C4H6N4O B030909 4,5-Diamino-6-hydroxypyrimidine CAS No. 1672-50-0

4,5-Diamino-6-hydroxypyrimidine

Cat. No.: B030909
CAS No.: 1672-50-0
M. Wt: 126.12 g/mol
InChI Key: PWRHKLKFADDKHS-UHFFFAOYSA-N
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Chemical Reactions Analysis

CC-220 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

4,5-diamino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-3(6)7-1-8-4(2)9/h1H,5H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRHKLKFADDKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168240
Record name 4,5-Diaminohypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1672-50-0
Record name 4,5-Diaminohypoxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Diamino-6-hydroxypyrimidine
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Record name 4,5-Diaminohypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Diamino-6-hydroxypyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reactions of 4,5-diamino-6-hydroxypyrimidine with other chemical entities?

A1: this compound exhibits reactivity with a variety of compounds. For instance, it readily reacts with 7-chloro-5,8-quinolinequinone to synthesize angular 11-amino-1,8,10-triazabenzo(a)phenoxazin-5-one, a compound with potential biological activities. [] Additionally, it acts as a nucleophile in condensation reactions with tricyclic diketones, leading to the formation of cyclic analogues of pteridine derivatives, some of which have shown activity against the hepatitis C virus. []

Q2: Can you elaborate on the degradation pathways of 4-hydroxypteridine derivatives involving this compound?

A2: Studies demonstrate that 4-hydroxypteridine and its methyl derivatives undergo cleavage reactions with nucleophiles like hydroxylamine and methoxyamine. [, ] In these reactions, this compound (or its 2-methyl derivative) is often formed as a product of pyrazine ring cleavage. The specific products and reaction pathways depend on the substituents present on the 4-hydroxypteridine ring and the reaction conditions employed.

Q3: What is the significance of the reaction between this compound and 6-methyl-1,4,5-triazine-2,3-dione?

A3: This reaction forms the basis for synthesizing novel penta-azaphenoxazine derivatives. [] Specifically, the reaction yields 1-amino-7-methyl-2,4,6,8,9-penta-azaphenoxazine, showcasing the potential of this compound as a building block for generating structurally diverse and biologically relevant heterocycles.

Q4: Are there any analytical methods specifically designed for quantifying this compound?

A4: While the provided research doesn't detail specific quantification methods, it highlights the use of this compound sulfate in the spectrophotometric determination of ruthenium. [] This suggests its potential as an analytical reagent and points towards the possibility of developing specific spectrophotometric methods for its quantification.

Q5: How does the structure of this compound contribute to its utility in organic synthesis?

A5: The presence of both amino and hydroxyl groups in this compound makes it a versatile building block. These functional groups allow for diverse reactions, including condensation reactions with ketones and aldehydes, nucleophilic aromatic substitution with halogenated heterocycles, and diazotization reactions to form azo compounds. This versatility makes it valuable in synthesizing various heterocyclic systems with potential biological and medicinal applications.

Q6: What are the implications of generating a novel tetraazaanalog of phenothiazine from this compound?

A6: This novel synthesis pathway highlights the potential of using this compound to create new pharmacologically active compounds. [] Phenothiazines possess diverse biological activities, and creating a tetraazaanalog with a modified structure opens up possibilities for exploring new therapeutic applications. This finding emphasizes the importance of this compound as a starting material for drug discovery research.

Q7: Beyond its use in synthesizing complex heterocycles, are there other applications of this compound?

A7: Interestingly, this compound serves as a precursor in the synthesis of hypoxanthine, a naturally occurring purine base. [] This highlights its role in nucleic acid chemistry and potential applications in developing synthetic routes for other biologically relevant purines.

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